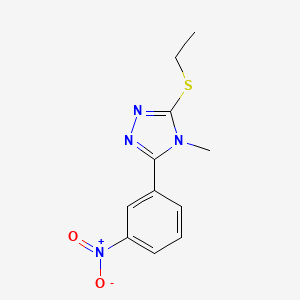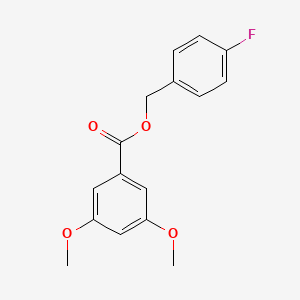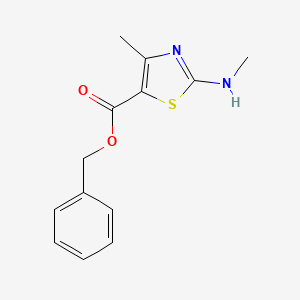
benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, also known as BM-TCA, is a synthetic compound used in scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
科学研究应用
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to have potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases.
作用机制
The mechanism of action of benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate in lab experiments is its specificity. This compound has been found to selectively inhibit certain enzymes and signaling pathways, which allows for more targeted research. Additionally, this compound has been found to have low toxicity in animal models, which makes it a safer alternative to other compounds.
One limitation of using this compound in lab experiments is its solubility. This compound has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has a short half-life in vivo, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate. One area of interest is in the development of more efficient synthesis methods for this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions for research on this compound include investigating its effects on other signaling pathways and enzymes, exploring its potential use in combination with other compounds, and studying its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
This compound is a synthetic compound with potential therapeutic applications in cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it a promising compound for further research. While there are limitations to its use in lab experiments, the specificity and low toxicity of this compound make it a valuable tool for targeted research. Future research on this compound will help to further elucidate its potential applications and mechanisms of action.
合成方法
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of benzyl isothiocyanate with methylamine to form 4-methyl-2-(methylamino)thiazole. This intermediate is then reacted with methyl chloroformate to form the corresponding methyl ester. Finally, the methyl ester is reacted with benzylamine to form this compound.
属性
IUPAC Name |
benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(18-13(14-2)15-9)12(16)17-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTORKPXEGRXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![N-benzyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5691987.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)
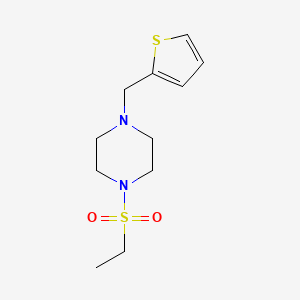
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)
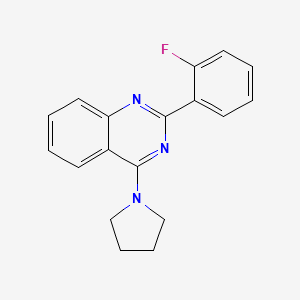
![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)
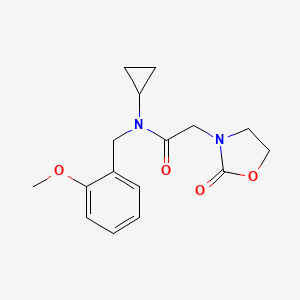
![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)
